Product packaging for CID 45157734(Cat. No.:CAS No. 58-71-9)

CID 45157734

Cat. No.: B1668814
CAS No.: 58-71-9
M. Wt: 419.4 g/mol
InChI Key: XXDPRVHYESWPEX-XRZFDKQNSA-N
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Description

Historical Context and Discovery within Cephalosporin (B10832234) Development

The history of cephalosporins begins with the discovery of the Cephalosporium acremonium fungus by Giuseppe Brotzu in Sardinia in 1948. wikipedia.orgopen.eduwikipedia.org Brotzu observed that crude filtrates from this fungus exhibited antibacterial activity against Staphylococcus aureus. wikipedia.org Further investigations were conducted by Sir Edward Abraham and Guy Newton in England, who isolated different antibiotic compounds from the culture fluids, including cephalosporin P, N, and C. wikipedia.orgscite.ai Cephalosporin C was particularly noteworthy due to its resistance to inactivation by penicillinase, an enzyme that degrades penicillin. open.eduwikipedia.org

The core structure of cephalosporin C was later identified as 7-aminocephalosporanic acid (7-ACA), which is analogous to 6-aminopenicillanic acid (6-APA), the nucleus of penicillins. wikipedia.org The ability to modify the side chains attached to the 7-ACA nucleus opened the door for the development of numerous semi-synthetic cephalosporin derivatives with altered antibacterial properties and pharmacokinetic profiles. wikipedia.org Cephalothin (B1668815), a semi-synthetic derivative of cephalosporin C, was among the first of these modifications. researchgate.netacpjournals.orgchemicalbook.com Cephalothin sodium, the sodium salt form of cephalothin, was the first cephalosporin to become available for clinical use in the United States in 1964. wikipedia.orgwikipedia.org It was selected for clinical trials from a series of 7-ACA derivatives developed by Eli Lilly. wikipedia.org

Academic Significance and Research Trajectory of First-Generation Cephalosporins

The advent of first-generation cephalosporins, including cephalothin sodium, marked a significant advancement in antibiotic therapy following the discovery of penicillin. These compounds, characterized by the beta-lactam ring fused to a dihydrothiazine ring, exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). wikipedia.orgrpicorp.compatsnap.combpac.org.nz

Academic research on first-generation cephalosporins has focused on understanding their spectrum of activity, mechanism of action, and chemical properties. They are known to be particularly effective against Gram-positive bacteria, including many strains of Staphylococcus and Streptococcus. wikipedia.orgresearchgate.netpatsnap.comoup.com While they have limited activity against Gram-negative bacteria compared to later generations, some Gram-negative organisms like Escherichia coli, Klebsiella, and Proteus mirabilis are susceptible. patsnap.comoup.com

The research trajectory has involved detailed studies of their interaction with PBPs, the impact of structural modifications on activity and stability, and the development of analytical methods for their quantification in various matrices. fishersci.caresearchgate.net The stability of cephalosporin C to beta-lactamase was a key factor that spurred research into this class of antibiotics, and first-generation cephalosporins like cephalothin sodium exhibit resistance to certain beta-lactamases produced by Gram-positive bacteria. open.eduresearchgate.netacpjournals.org

Role as a Model First-Generation Cephalosporin in Antimicrobial Research

Cephalothin sodium has served as a crucial model compound in antimicrobial research, particularly for understanding the characteristics of first-generation cephalosporins. Its well-defined structure and established activity profile have made it a reference standard in laboratory studies investigating the efficacy of new antimicrobial agents or the mechanisms of bacterial resistance.

Research utilizing cephalothin sodium as a model includes studies on the mechanism of liposome-encapsulated antibiotics, strategies to address beta-lactamase resistance in Gram-negative bacteria, and immunological responses related to antibiotics. fishersci.ca It has been used to investigate the expression, binding, and inhibition of specific penicillin-binding proteins, such as PBP6, and their role in bacterial cell wall synthesis. fishersci.ca Furthermore, cephalothin sodium is employed as a selective agent in culture media to isolate bacteria sensitive to this antibiotic, aiding in the study of resistance patterns. rpicorp.com

Studies comparing the properties of different cephalosporins, such as nephrotoxicity, have also utilized cephalothin alongside other compounds like cephaloridine (B1668813) and cephalexin (B21000) to understand the impact of structural differences on biological effects. nih.govoup.com Its metabolism to desacetylcephalothin (B193746), a less active metabolite, has also been a subject of academic investigation to understand its pharmacokinetics and potential implications for therapeutic efficacy in certain infections. oup.com The extensive research conducted on cephalothin sodium has provided a foundation for the development and evaluation of subsequent generations of cephalosporins and other beta-lactam antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2NaO6S2 B1668814 CID 45157734 CAS No. 58-71-9

Properties

CAS No.

58-71-9

Molecular Formula

C16H16N2NaO6S2

Molecular Weight

419.4 g/mol

IUPAC Name

sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1

InChI Key

XXDPRVHYESWPEX-XRZFDKQNSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na]

Appearance

Solid powder

Other CAS No.

58-71-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

153-61-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin

Origin of Product

United States

Mechanistic Studies of Cephalothin Sodium Antimicrobial Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

Cephalothin (B1668815) sodium disrupts bacterial cell wall synthesis by interfering with the enzymes responsible for peptidoglycan assembly. patsnap.compatsnap.comcymitquimica.comtoku-e.comnih.govrpicorp.com This interference specifically targets the transpeptidation reaction, a vital step in creating the cross-links that provide the cell wall with its strength and rigidity. patsnap.comtoku-e.comnih.gov

Penicillin-Binding Protein (PBP) Affinity and Target Identification

Penicillin-binding proteins (PBPs) are the primary targets of cephalothin sodium. patsnap.compatsnap.comcymitquimica.comtoku-e.comnih.govrpicorp.comdrugbank.comnih.govnih.govfishersci.cascientificlabs.co.ukselleckchem.comtargetmol.com These are a group of bacterial enzymes, located on the inner membrane of the bacterial cell wall, that play essential roles in the final stages of peptidoglycan synthesis and cell wall remodeling during cell division. nih.govtargetmol.com Cephalothin sodium binds irreversibly to the active sites of PBPs, thereby inhibiting their enzymatic activity. patsnap.comnih.govtargetmol.com This binding is a key event in initiating the cascade that leads to cell wall disruption. patsnap.comnih.govtargetmol.com

Specific PBP Isoforms (e.g., PBP1A, PBP1b, PBP2a, PBP2B, PBP6) Interactions and Inhibition Kinetics

Cephalothin sodium exhibits varying affinities for different PBP isoforms across bacterial species. Studies have investigated its interaction with specific PBPs, such as PBP1A, PBP1b, PBP2a, PBP2B, and PBP6. toku-e.comdrugbank.comfishersci.cascientificlabs.co.ukncats.io For instance, in Streptococcus pneumoniae, cephalothin has been shown to inhibit PBP1A, PBP1b, PBP2a, and PBP2B. drugbank.com Research on Bacillus subtilis indicates that cephalosporins, including cephalothin, can have low IC50 values for PBP1, sometimes along with other PBPs like PBP2a, PBP2b, and PBP4. biorxiv.orgresearchgate.net The kinetics of these interactions involve the formation of a reversible Michaelis complex followed by acylation of the catalytic serine residue in the PBP active site, forming a stable covalent complex. nih.govnih.gov The second-order rate constant of acylation (kinact/KI or k2/KS) is often used as a measure of antibiotic potency against a specific PBP. nih.govnih.gov

While specific detailed kinetic data (like kinact and KI values) for cephalothin sodium binding to each PBP isoform across a wide range of bacteria were not extensively detailed in the search results, the general principle of varying affinities and inhibition kinetics across different PBPs and bacterial species is well-established for beta-lactam antibiotics, including cephalosporins. biorxiv.orgresearchgate.netnih.govasm.orgnih.gov For example, studies on Streptococcus pneumoniae PBP2a indicated lower affinities for penicillins compared to cephalosporins and imipenem, and the k2/K values for PBP1a were significantly different from those of PBP2a for certain antibiotics. asm.org This highlights that the specific PBP targeted and the strength of the interaction vary depending on the antibiotic and the bacterial species.

D-Alanyl-D-Alanine Carboxypeptidase Inhibition Mechanisms

In addition to their primary role as transpeptidases, some PBPs also possess D-alanyl-D-alanine carboxypeptidase activity. drugbank.commdpi.com This enzymatic activity involves the removal of the terminal D-alanine residue from the pentapeptide side chain of the peptidoglycan precursor. mdpi.com While the transpeptidase activity is considered the lethal target for beta-lactam antibiotics, the inhibition of D-alanyl-D-alanine carboxypeptidase activity by cephalothin sodium and other beta-lactams has also been observed. drugbank.comnih.govuliege.beuliege.be Studies, particularly with Streptomyces species, have shown that cephalothin can competitively inhibit D-alanyl-D-alanine carboxypeptidase activity. uliege.be However, research in Bacillus subtilis suggests that the inhibition of D-alanine carboxypeptidase alone by cephalothin may not be lethal, indicating that the primary killing site is distinct from this activity. nih.gov The mechanism of inhibition involves cephalothin sodium mimicking the D-Ala-D-Ala substrate, binding to the active site of the carboxypeptidase, and forming a covalent complex. nih.govuliege.be

Peptidoglycan Biosynthesis Disruption and Bacterial Lysis Induction

The binding of cephalothin sodium to PBPs prevents them from catalyzing the transpeptidation reaction, which is essential for cross-linking the peptidoglycan chains. patsnap.compatsnap.comcymitquimica.comtoku-e.comnih.govrpicorp.comtargetmol.com This interference leads to the synthesis of a defective and weakened cell wall. patsnap.compatsnap.comtoku-e.comrpicorp.comtargetmol.com The compromised structural integrity of the peptidoglycan layer makes the bacterial cell vulnerable to the higher internal osmotic pressure compared to the external environment. patsnap.compatsnap.comrpicorp.com As a result, water enters the cell, leading to swelling and ultimately, cell lysis and death. patsnap.compatsnap.comtoku-e.comrpicorp.comtargetmol.com This process is most effective when bacteria are actively growing and synthesizing new cell wall material. patsnap.comdoctorlib.org

Bactericidal Activity and Bacterial Growth Phase Dynamics

Cephalothin sodium exhibits bactericidal activity, meaning it directly kills bacteria rather than just inhibiting their growth. patsnap.compatsnap.comcymitquimica.comnih.govselleckchem.comtargetmol.comncats.ioresearchgate.net This bactericidal effect is most pronounced during the active growth phase of bacteria. patsnap.comdoctorlib.org During this phase, bacteria are actively synthesizing peptidoglycan to build their cell walls, making them highly susceptible to the inhibitory action of cephalothin sodium on PBPs. patsnap.comdoctorlib.org In contrast, bacteria in the stationary phase, with reduced cell wall synthesis, may be less susceptible. The disruption of peptidoglycan synthesis during active growth leads to the rapid weakening of the cell wall and subsequent lysis. patsnap.compatsnap.comtoku-e.comrpicorp.comtargetmol.com

While detailed quantitative data on the relationship between cephalothin sodium concentration, bacterial growth phase, and the rate of killing for various species were not extensively found, the principle that beta-lactam antibiotics are most effective against actively growing bacteria is a fundamental aspect of their pharmacology. patsnap.comdoctorlib.org

Molecular and Cellular Mechanisms of Antibiotic Resistance to Cephalothin Sodium

Beta-Lactamase-Mediated Hydrolysis

Beta-lactamases are bacterial enzymes that hydrolyze the amide bond in the beta-lactam ring of antibiotics like cephalothin (B1668815), rendering them inactive. wikipedia.orgacpjournals.orgmdpi.com This enzymatic inactivation is a major mechanism of resistance to beta-lactam antibiotics. patsnap.commdpi.com

Characterization of Cephalosporinase Enzymes

Cephalosporinases, a type of beta-lactamase, are particularly effective at hydrolyzing cephalosporins, including cephalothin. acpjournals.orgmdpi.comnih.govasm.org These enzymes are classified into different molecular and functional groups. Class C beta-lactamases, also known as AmpC or cephalosporinases, have a broad inactivation spectrum that includes penicillins, first-generation cephalosporins like cephalothin, and cephamycins. mdpi.comnih.govnih.gov They are generally not inhibited by common beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. mdpi.comnih.govnih.govjscimedcentral.com

Studies on cephalosporinases from organisms like Bacteroides fragilis have shown varying substrate profiles, with some enzymes hydrolyzing cephalothin more rapidly than others. asm.org The activity of these enzymes can be inhibited by compounds like cloxacillin (B1194729) and p-chloromercuribenzoate. asm.org

Acylation and Deacylation Processes in Beta-Lactamase Catalysis: Molecular Dynamics Simulations

The hydrolysis of beta-lactam antibiotics by serine beta-lactamases involves a two-step catalytic mechanism: acylation and deacylation. nih.gov In the acylation step, the antibiotic's beta-lactam ring is cleaved, and a covalent acyl-enzyme intermediate is formed with a serine residue in the enzyme's active site. nih.gov This is followed by the deacylation step, where a water molecule hydrolyzes the acyl-enzyme bond, releasing the inactive antibiotic product and regenerating the free enzyme. nih.gov

Molecular dynamics simulations have been employed to study the detailed mechanisms of these processes for cephalothin and class C beta-lactamases. acs.orgnih.govresearchgate.net These simulations help elucidate the roles of specific active-site residues in activating the catalytic serine for nucleophilic attack during acylation and in activating the hydrolyzing water molecule during deacylation. acs.orgnih.govresearchgate.net For instance, studies have identified residues like Lys67 and Tyr150 in class C beta-lactamases as playing crucial roles in proton transfer events during both acylation and deacylation of cephalothin. researchgate.netbiorxiv.org

Research using hybrid quantum-mechanical/molecular-mechanical molecular dynamics methods has investigated the deacylation mechanism of the acyl-enzyme complex formed by cephalothin and class C beta-lactamase, providing insights into the conformational changes and proton transfers that influence catalytic efficiency. acs.orgnih.govresearchgate.net

Strategies for Overcoming Beta-Lactamase Resistance in the Context of Cephalothin

Strategies to overcome beta-lactamase-mediated resistance to beta-lactam antibiotics, including cephalothin, primarily involve the use of beta-lactamase inhibitors in combination with the antibiotic or the development of beta-lactamase-stable antibiotics. mdpi.comnih.govnih.gov

Beta-lactamase inhibitors are compounds that can inactivate beta-lactamase enzymes, thereby protecting the co-administered beta-lactam antibiotic from hydrolysis. mdpi.comnih.gov While traditional inhibitors like clavulanic acid are effective against some beta-lactamases (e.g., certain Class A enzymes), they are generally less effective against AmpC and OXA-type beta-lactamases that hydrolyze cephalothin. nih.govnih.govjscimedcentral.comnih.gov The development of new beta-lactamase inhibitors with broader activity is an ongoing area of research. mdpi.com

Another strategy involves developing modified beta-lactam molecules that are less susceptible to hydrolysis by beta-lactamases. mdpi.com Computational studies have explored modifications to the cephalothin structure, such as C6-methylation, which showed a significant slowing down of the deacylation process of the acyl-enzyme complex with class C beta-lactamase in simulations. biorxiv.org

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. selleckchem.comnih.govnih.govoup.com Beta-lactam antibiotics, including cephalothin, exert their effect by binding covalently to the active site serine of PBPs, thereby inhibiting their transpeptidase activity and disrupting cell wall synthesis. selleckchem.comnih.govnih.gov Alterations in PBPs that reduce their affinity for cephalothin constitute another significant mechanism of resistance. patsnap.comnih.govresearchgate.net

Molecular Modifications Affecting Drug Binding Affinity

Resistance to cephalothin and other beta-lactams can arise from mutations in the genes encoding PBPs, leading to amino acid substitutions or other structural changes in the proteins. nih.govmdpi.comnih.govresearchgate.net These modifications can reduce the binding affinity of the PBP for the antibiotic without completely abolishing the enzyme's essential transpeptidase activity. nih.govmdpi.comresearchgate.net

Studies in Clostridium perfringens have shown that resistance to cephalothin is associated with mutations resulting in amino acid substitutions within the penicillin-binding/transpeptidase domain of key PBPs, such as CPF_2395. researchgate.net In cephalothin-resistant strains, multiple amino acid substitutions were observed in this region, and additional mutations in other genes (CPF_0340 and CPF_2218) were also noted. researchgate.net

In Streptococcus pneumoniae, resistance to cephalosporins is linked to alterations in PBPs 1a, 2b, and 2x, often resulting from the acquisition of mosaic genes through recombination. asm.orgetflin.compsu.edu These changes lead to reduced affinity for beta-lactam antibiotics. asm.orgetflin.compsu.edu Specific amino acid substitutions in PBPs have been correlated with decreased susceptibility to cephalosporins. nih.govetflin.com For instance, in Streptococcus suis, substitutions in PBP1a, PBP2a, PBP2b, and PBP2x have been associated with reduced susceptibility to various beta-lactams, including cephalosporins. nih.gov The level of resistance appears to correlate with the degree of amino acid changes in PBPs. nih.gov

In Bacteroides fragilis, decreased affinity for PBP 3 has been suggested to play an important role in resistance to cephalothin, ceftezole, and cefazolin (B47455) in certain resistant strains. asm.org

Example Data Table: Amino Acid Substitutions in Streptococcus suis PBPs Associated with Reduced Beta-Lactam Susceptibility

Based on research findings, specific amino acid substitutions in the transpeptidase domain of Streptococcus suis PBPs have been linked to reduced susceptibility to beta-lactam antibiotics. nih.gov The following table summarizes some of these observed associations:

PBPAmino Acid Substitution(s)Associated Reduced Susceptibility To
PBP1aP409TPenicillin, Ampicillin (B1664943)
PBP2aT584A, H588YPenicillin, Ampicillin
PBP2xM341IHigher level of Penicillin
PBP2bT625RAmpicillin, Ceftiofur
PBP2xT467SAmpicillin
PBP1aM587S/TAmoxicillin (B794)/clavulanic acid
PBP2aM433TAmoxicillin/clavulanic acid
PBP2bI428LAmoxicillin/clavulanic acid
PBP2xQ405E/K/LAmoxicillin/clavulanic acid
PBP1aS477D/GCeftiofur
PBP2aE549Q, A568SCeftiofur
PBP2xQ453HCeftiofur

Note: This table is illustrative and based on findings related to Streptococcus suis resistance to various beta-lactams, including cephalosporins. nih.gov

Alterations in PBPs can lead to a reduced rate of acylation by the antibiotic or an increased rate of deacylation of the acyl-enzyme complex, effectively lowering the antibiotic's inhibitory effect. oup.com The presence of multiple PBP alterations can lead to higher levels of resistance. nih.gov

Impact on Peptidoglycan Cross-Linking and Cell Wall Integrity

Cephalothin sodium, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins (PBPs). rpicorp.comnih.govnih.govsigmaaldrich.com PBPs are bacterial enzymes, primarily transpeptidases and carboxypeptidases, located in the bacterial periplasm, that are responsible for catalyzing the final stages of peptidoglycan synthesis, including the cross-linking of peptide chains. nih.govactamicrobio.bgnih.govyoutube.com This cross-linking provides the cell wall with its essential strength and rigidity. youtube.compatsnap.com By binding irreversibly to the active sites of PBPs, cephalothin sodium prevents the formation of these vital cross-links. patsnap.com The disruption of peptidoglycan synthesis and cross-linking weakens the cell wall, leading to increased susceptibility to osmotic lysis and ultimately bacterial cell death. nih.govpatsnap.commims.com

Bacterial resistance mechanisms related to this target include alterations in the PBPs, such as modifications that reduce the binding affinity of cephalothin sodium to these enzymes while still allowing the PBPs to perform their essential function in cell wall synthesis. actamicrobio.bgnih.govyoutube.com Another significant resistance mechanism is the production of β-lactamase enzymes. toku-e.comnih.govagscientific.com These enzymes hydrolyze the β-lactam ring of cephalosporins like cephalothin sodium, rendering the antibiotic inactive before it can reach and bind to the PBPs. nih.govagscientific.com Class C serine β-lactamases, also known as AmpC, are a group commonly associated with resistance to cephalosporins. nih.gov

Efflux Pump Systems and Permeability Barriers in Resistance

Efflux pumps are active transporter proteins in bacterial cells that contribute to antibiotic resistance by actively transporting antibiotics out of the cell, thereby reducing their intracellular concentration below the level required to inhibit bacterial growth. mdpi.comwikipedia.orgfrontiersin.orgmdpi.com This mechanism can be a significant factor in resistance to various antibiotics, including β-lactams. mdpi.comfrontiersin.orgmdpi.com Efflux pumps are diverse and can transport a wide range of chemically unrelated compounds. mdpi.comfrontiersin.orgmdpi.com In Gram-negative bacteria, Resistance-Nodulation-Cell Division (RND) family efflux pumps are particularly important in multidrug resistance and typically involve a tripartite complex spanning the inner membrane, periplasm, and outer membrane. mdpi.comfrontiersin.orgmdpi.comnih.gov While cephalosporins can be substrates for some efflux pumps, the extent to which cephalothin sodium is affected can vary. Studies have indicated that some cephalosporins are substrates of RND efflux pumps like AcrB in Escherichia coli and Pseudomonas aeruginosa, and deletion of major efflux transporters can increase the activity of these cephalosporins. nih.gov

Permeability barriers, particularly the outer membrane in Gram-negative bacteria, also play a crucial role in resistance by limiting the influx of antibiotics into the cell. nih.govmdpi.comoup.commdpi.com Hydrophilic antibiotics like β-lactams typically cross the outer membrane through pore-forming proteins called porins. nih.govmdpi.comoup.complos.org Alterations in the number or type of porins can decrease the permeability of the outer membrane to cephalothin sodium, reducing the amount of antibiotic that reaches its target PBPs in the periplasm. nih.govmdpi.comoup.com This reduced influx, in combination with other mechanisms like β-lactamase production or efflux pumps, can lead to significant levels of resistance. agscientific.comoup.com For instance, studies in Escherichia coli have shown that growth in the presence of salicylates can lead to decreased outer membrane permeability to cephalosporins, including cephaloridine (B1668813) (a related cephalosporin), due to a deficiency in certain porins. nih.gov This suggests that changes in outer membrane composition and porin expression can contribute to reduced cephalothin sodium susceptibility.

Pharmacokinetic Research Methodologies and Modeling for Cephalothin Sodium

Methodologies for Absorption and Distribution Studies in Experimental Models

Research into the absorption and distribution of cephalothin (B1668815) sodium in experimental models typically involves administering the compound and measuring its concentration in biological fluids and tissues over time. Due to its poor oral absorption, cephalothin sodium is usually administered parenterally, such as intravenously (IV) or intramuscularly (IM), in these studies. patsnap.compatsnap.com

Studies in various animal species, including rabbits, rats, dogs, horses, and cats, have been conducted to understand the absorption and distribution characteristics of cephalothin sodium. For instance, studies in cats administered cephalothin sodium intravenously at a dose rate of 30 mg/kg showed high initial plasma concentrations followed by rapid distribution. pagepress.orgscispace.com The distribution was described as moderately wide, with a volume of distribution at steady state (Vd(ss)) of approximately 0.19 ± 0.03 L/kg. pagepress.orgscispace.com Tissue concentrations were measured at various time points after administration, revealing that cephalothin distributed into several tissues, although concentrations were generally lower than those in plasma. pagepress.orgscispace.com Higher concentrations were observed in tissues like the uterus, ovary, and skin compared to testicle, subcutaneous tissue, and muscle in cats. pagepress.orgscispace.com

Methodologies often involve collecting blood samples at predetermined intervals after administration and quantifying the drug concentration in plasma or serum using analytical techniques such as high-performance liquid chromatography (HPLC) or microbiological assay. pagepress.orgscispace.comjst.go.jpresearchgate.net Tissue samples are also collected at specific time points, and the drug is extracted and quantified. pagepress.org These experimental data points are then used to determine pharmacokinetic parameters related to absorption (though less relevant for IV administration) and distribution, such as the distribution half-life and volume of distribution. pagepress.orgscispace.com

Research into Metabolic Pathways and Metabolite Characterization (e.g., Desacetyl Metabolite)

A significant aspect of cephalothin sodium pharmacokinetics is its metabolism, primarily the deacetylation of the acetoxy group at the C-3 position. smolecule.com This metabolic process leads to the formation of desacetylcephalothin (B193746), which is a less active metabolite compared to the parent compound. smolecule.comdrugbank.comnih.gov

Research into the metabolic pathways involves identifying and characterizing the metabolites formed in biological systems. Studies have confirmed the presence of desacetylcephalothin in both plasma and urine in experimental animals and humans. jst.go.jpasm.org This metabolite is formed through hydrolysis, which can occur via different pathways depending on the pH. smolecule.com At acidic pH levels, desacetylcephalothin can also undergo rapid conversion to its lactone form, impacting its stability and activity. smolecule.com

Analytical methods, such as HPLC, are crucial for separating and quantifying cephalothin and its desacetyl metabolite in biological samples. jst.go.jpuni-regensburg.de These methods allow researchers to track the concentrations of both the parent drug and the metabolite over time, providing insights into the extent and rate of metabolism. Studies have shown that a notable portion of the administered cephalothin dose is metabolized to desacetylcephalothin. For instance, approximately 25% of the administered dose was eliminated in urine as desacetylcephalothin in one study. nih.gov Another study indicated that 50-75% of the drug is eliminated unchanged in the urine, implying that 25-50% undergoes metabolism. drugbank.com

Comparative studies in different species have indicated variations in the rate and extent of deacetylation. For example, research comparing cephapirin (B1668819) (a related cephalosporin) metabolism in mice, rats, dogs, and humans suggested that the rate and extent of deacetylation decreased from rodents to dogs to humans. asm.org While this study focused on cephapirin, it highlights the species-dependent nature of cephalosporin (B10832234) metabolism, which is relevant to cephalothin sodium research.

Renal Excretion Research Techniques and Clearance Studies

Renal excretion is the primary route of elimination for cephalothin sodium and its desacetyl metabolite. patsnap.comcymitquimica.com Research in this area focuses on quantifying the amount of drug and metabolite excreted in urine and determining renal clearance.

Techniques for studying renal excretion involve collecting urine samples over defined periods after cephalothin sodium administration. pagepress.orgscispace.comnih.gov The concentrations of cephalothin and desacetylcephalothin in urine are then measured using analytical methods like HPLC or bioassay. pagepress.orgscispace.comjst.go.jpresearchgate.net Cumulative urinary excretion is calculated to determine the fraction of the administered dose eliminated via the kidneys. Studies in cats, for instance, showed that 66.49% of the total administered dose was eliminated in urine within the first 6 hours after intravenous administration. pagepress.orgscispace.com High concentrations of cephalothin were found in urine at all sampling times in this study. pagepress.orgscispace.com

Factors influencing renal excretion, such as renal function and potential drug interactions, are also investigated. Studies have explored the effect of diuretics on the urinary excretion of cephalothin in humans, finding no significant difference in cephalothin clearance or urinary excretion when certain diuretics were administered concomitantly. nih.gov

Computational and Experimental Modeling Approaches for Pharmacokinetic Profiles

Both computational and experimental modeling approaches are employed to describe and predict the pharmacokinetic profiles of cephalothin sodium.

Experimental modeling often involves administering the drug to animal models and collecting extensive concentration-time data in various biological matrices (plasma, urine, tissues). This data is then analyzed using pharmacokinetic software to determine key parameters such as half-life, volume of distribution, clearance, and absorption and elimination rate constants. pagepress.orgscispace.comasm.org Compartmental models, such as the biexponential open bicompartmental model, have been used to fit cephalothin plasma disposition curves in experimental animals, suggesting that the drug distributes into at least two compartments within the body. pagepress.org

Computational modeling, also known as in silico modeling, utilizes mathematical models and simulation software to predict pharmacokinetic behavior based on physicochemical properties of the drug, physiological parameters, and in vitro or in vivo data. nih.govpk-db.comrbind.iouniroma1.it These models can range from simple compartmental models to more complex physiologically based pharmacokinetic (PBPK) models. Computational modeling can be used to simulate concentration-time profiles under different conditions, evaluate the impact of various factors on pharmacokinetics, and predict drug behavior in different populations or species. nih.govfrontiersin.orgnih.govnih.gov While specific computational modeling studies solely focused on predicting the entire pharmacokinetic profile of cephalothin sodium using only in silico methods were not extensively detailed in the search results, the principles of pharmacokinetic modeling, including compartmental analysis and simulation based on experimental data, are widely applied to cephalosporins like cephalothin sodium. pagepress.orgscispace.comasm.org Nonlinear mixed-effects modeling and Monte Carlo simulations are advanced computational techniques used in pharmacokinetic/pharmacodynamic (PK/PD) analysis to evaluate dosage regimens and predict target attainment, as demonstrated with other cephalosporins. frontiersin.orgnih.govnih.gov These approaches can be applied to cephalothin sodium data to optimize understanding of its behavior.

The integration of experimental data with computational modeling allows for a more comprehensive understanding of cephalothin sodium pharmacokinetics, enabling researchers to simulate various scenarios and make predictions about its disposition in different physiological states or species.

Structure Activity Relationship Sar and Synthetic Research of Cephalothin Sodium Derivatives

Modifications of the Cephalosporin (B10832234) Nucleus (7-Aminocephalosporanic Acid) and Their Bioactivity

The 7-aminocephalosporanic acid (7-ACA) nucleus serves as the fundamental scaffold for semi-synthetic cephalosporins. nih.govresearchgate.net 7-ACA can be obtained from cephalosporin C through hydrolysis. wikipedia.orgresearchgate.net The β-lactam ring within the nucleus is crucial for antimicrobial activity due to its reactivity with bacterial penicillin-binding proteins. researchgate.netbu.edu.eg The strain of the β-lactam ring and the electronic properties of the carbonyl carbon are important factors in this reactivity. bu.edu.egdoi.org

Studies have explored modifications to the cephalosporin nucleus itself, although most SAR efforts focus on the attached side chains. The inherent stability of the cephalosporin core to acid hydrolysis and tolerance to β-lactamases, compared to penicillins, is attributed in part to the dihydrothiazine ring. wikipedia.org

Impact of Side-Chain Modifications (C-3 and C-7) on Antimicrobial Potency and Spectrum

Modifications at the C-7 position of the β-lactam ring and the C-3 position of the dihydrothiazine ring are critical determinants of cephalosporin activity and pharmacokinetic properties. wikipedia.orgwikipedia.org The acylamido side chain at C-7 plays a pivotal role in the hydrophilic/hydrophobic characteristics and influences antibacterial activity. nih.gov Changes at C-3 can alter pharmacokinetic properties and receptor binding affinity. wikipedia.org

First-generation cephalosporins, like cephalothin (B1668815), are primarily active against Gram-positive bacteria. nih.govuts.edu.au Successive generations of cephalosporins have been developed with modifications that extend their activity to Gram-negative bacteria, often with corresponding changes in Gram-positive coverage. nih.govuts.edu.au For instance, the introduction of an α-iminomethoxy group to the C-7 side chain in second-generation cephalosporins like cefuroxime (B34974) increased resistance to β-lactamases due to steric hindrance. wikipedia.org The addition of an aminothiazole ring to the C-3 side chain, seen in compounds like cefotiam, enhanced binding affinity to PBPs and increased antimicrobial activity. wikipedia.org The C-3 side chain can also influence penetration into bacterial periplasmic spaces, as observed with the siderophore moiety in cefiderocol (B606585) which enhances its accumulation in Gram-negative bacteria. koreamed.org

Steric hindrance of the 7-side chain is also considered responsible for β-lactamase stability in some cephalosporins. koreascience.kr

Computational Chemistry Approaches in SAR Studies

Computational chemistry plays a significant role in understanding the SAR of cephalosporins and guiding the design of new derivatives. researchgate.netmdpi.com These approaches provide insights into molecular properties, drug-target interactions, and reactivity. sld.curesearchgate.net

Molecular Dynamics Simulations of Drug-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic interactions between cephalosporins and their biological targets, such as penicillin-binding proteins and β-lactamases. plos.orgnih.gov These simulations can reveal the stability of binding modes and the nature of interactions, such as hydrogen bonds and salt bridges, that contribute to binding affinity and specificity. plos.orgbiorxiv.org For example, MD simulations have been used to investigate the binding of cephalosporins like cefixime (B193813) to mutated β-lactamases, showing how specific mutations can affect binding and resistance. plos.orgbiorxiv.org

Quantum Mechanical Calculations for Beta-Lactam Ring Reactivity

Quantum mechanical calculations are employed to study the electronic structure and reactivity of the β-lactam ring, which is central to the mechanism of action of cephalosporins. bu.edu.egresearchgate.net These calculations can provide information about the energy barriers for the opening of the β-lactam ring and the influence of substituents on this process. bu.edu.egresearchgate.net Studies using methods like AM1, MNDO, and ab initio calculations have investigated the hydrolysis of the β-lactam ring and correlated electronic structure aspects with biological activity. doi.orgacs.org The pyramidal character of the β-lactam nitrogen atom and possibilities for electron delocalization outside the lactam ring contribute to the reactivity. bu.edu.eg

Analysis of Steric Hindrance and Beta-Lactamase Stability

Computational methods are used to analyze the impact of steric hindrance, particularly at the C-7 and C-3 positions, on the stability of cephalosporins against β-lactamase enzymes. koreascience.krnih.gov Steric bulk near the β-lactam ring can impede the access of β-lactamases to the hydrolyzable amide bond, thereby conferring resistance. wikipedia.orgnih.gov Computer simulations have indicated that steric hindrance of 3-position substituents can affect the entry of cephalosporins into the binding pocket of β-lactamases. nih.gov

Novel Synthetic Strategies for Cephalothin Analogues and Derivatives

The synthesis of cephalothin analogues and derivatives typically involves modifications of the 7-aminocephalosporanic acid (7-ACA) core. nih.govresearchgate.net 7-ACA is a key intermediate in the production of semi-synthetic cephalosporins. researchgate.nettypeset.io Chemical and enzymatic methods are used for the conversion of cephalosporin C to 7-ACA. researchgate.netjapsonline.com

Synthetic strategies often involve the introduction of different side chains at the C-7 and C-3 positions through acylation and other coupling reactions. researchgate.netbiorxiv.org Novel synthetic approaches aim to create derivatives with improved properties, such as enhanced antimicrobial activity against resistant strains, increased stability, or altered pharmacokinetic profiles. typeset.iouzh.ch Research includes the synthesis of derivatives incorporating various functional groups and heterocyclic systems to explore their impact on biological activity. uzh.chnih.gov For example, studies have reported the synthesis of cephalosporin derivatives containing cyclic disulfide moieties to investigate their effect on antibacterial activity and biofilm formation. biorxiv.orguzh.ch

The synthesis of cephalothin itself can involve biochemical processes utilizing different strategies. typeset.io Semi-synthetic cephalosporins are chemically derived from 7-ACA by various side chain modifications. nih.gov

Comparative Antimicrobial Efficacy and Spectrum Research of Cephalothin Sodium

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing is fundamental to determining the effectiveness of an antibiotic against specific bacterial isolates. Common methodologies include Minimum Inhibitory Concentration (MIC) determinations and disk diffusion assays. loinc.org

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a bacterial culture under defined experimental conditions. frontiersin.org Broth microdilution is considered a reference method for MIC determinations. frontiersin.orgoup.com Studies have reported representative MIC values for cephalothin (B1668815) sodium against various bacteria. For instance, representative MIC values for Escherichia coli range from 0.78 µg/mL to >128 µg/mL, and for Staphylococcus aureus, they range from 0.25 µg/mL to >23.9 µg/mL. toku-e.com These values can vary depending on the specific bacterial strain and the methodology used. toku-e.com

Disk Diffusion Assays and Zone of Inhibition Analysis

Disk diffusion assays involve placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with bacteria. The antibiotic diffuses into the agar, creating a concentration gradient. The zone of inhibition is the area around the disk where bacterial growth is inhibited, and its diameter is inversely related to the susceptibility of the organism to the antibiotic. This method provides a qualitative or semi-quantitative measure of susceptibility. While specific detailed data tables for cephalothin sodium disk diffusion zones of inhibition were not extensively found in the provided search results, the methodology is a standard practice in clinical microbiology for assessing antimicrobial susceptibility. nih.gov

Comparative Studies with Other Beta-Lactam Antibiotics

Comparative studies are essential for understanding the relative efficacy of cephalothin sodium compared to other antibiotics, particularly those within the same class or with similar mechanisms of action.

First-Generation Cephalosporins (e.g., Cefazolin (B47455), Cephalexin)

Cephalothin sodium is a first-generation cephalosporin (B10832234), often compared to other agents in this class such as cefazolin and cephalexin (B21000). chemicalbook.comwikipedia.org First-generation cephalosporins are generally active against many Gram-positive bacteria and have moderate activity against some Gram-negative organisms. merckvetmanual.com Studies comparing cephalothin and cefazolin have shown that cefazolin typically exhibits greater activity against E. coli and wild-type Klebsiella pneumoniae. chemicalbook.com However, strains highly resistant to ampicillin (B1664943) are likely to also be resistant to both cephalothin and cefazolin. chemicalbook.com Production of extended-spectrum beta-lactamases (ESBLs) or over-production of TEM-1 or SHV-1 can lead to resistance to first-generation cephalosporins. chemicalbook.com The in vitro bactericidal activity of cefazolin has been found to be similar to that of cephalothin against a majority of tested Gram-positive and Gram-negative organisms, though cefazolin was two- to eightfold more active against Escherichia coli and Klebsiella. researchgate.net

Second-Generation Cephalosporins (e.g., Cefamandole (B1668816), Cefoxitin)

Second-generation cephalosporins like cefamandole and cefoxitin (B1668866) generally possess broader activity against Gram-negative bacteria compared to first-generation agents, while retaining activity against many Gram-positive organisms. wikipedia.orgwikidata.orgwikidata.org A comparative study between cefoxitin (a cephamycin often grouped with second-generation cephalosporins) and cephalothin showed that while MICs were within the therapeutic range for both against tested Gram-positive cocci (except group D streptococci), cephalothin was 8 to 20 times more active. researchgate.netnih.govcapes.gov.br Against Gram-negative organisms, they showed approximately equal activity against cephalothin-susceptible strains. researchgate.netnih.govcapes.gov.br However, cefoxitin demonstrated superior activity against Providencia spp., indole-producing Proteus spp., Serratia marcescens, and Bacteroides fragilis. researchgate.netnih.govcapes.gov.br Cefoxitin is known for its stability against certain beta-lactamases, which contributes to its activity against some resistant strains, including the B. fragilis group, against which cephalothin is less active. oup.com

Penicillins (e.g., Ampicillin, Oxacillin) and Their Derivatives

Data Tables

While comprehensive data tables covering all comparisons were not available across the provided sources, the following summarizes some comparative findings:

Table 1: Comparative Activity (Qualitative Summary)

AntibioticGram-Positive Cocci (excluding Group D Streptococci)E. coli & KlebsiellaProvidencia spp., Indole-producing Proteus spp., S. marcescens, B. fragilisOther Gram-Negative (cephalothin-susceptible)Bacteroides fragilis group
Cephalothin SodiumMore active than Cefoxitin researchgate.netnih.govcapes.gov.brLess active than Cefazolin chemicalbook.comresearchgate.netLess active than Cefoxitin researchgate.netnih.govcapes.gov.brApproximately equal to Cefoxitin researchgate.netnih.govcapes.gov.brLess active than Cefoxitin oup.com
CefazolinSimilar to Cephalothin researchgate.netMore active than Cephalothin chemicalbook.comresearchgate.netNot specified in provided snippetsNot specified in provided snippetsNot specified in provided snippets
CefoxitinLess active than Cephalothin researchgate.netnih.govcapes.gov.brNot specified in provided snippetsSuperior activity compared to Cephalothin researchgate.netnih.govcapes.gov.brApproximately equal to Cephalothin researchgate.netnih.govcapes.gov.brMore active than Cephalothin oup.com

Table 2: Representative MIC Ranges for Cephalothin Sodium

OrganismRepresentative MIC Range (µg/mL)Source
Escherichia coli0.78 - >128 toku-e.com
Staphylococcus aureus0.25 - >23.9 toku-e.com

Other Beta-Lactam Antibiotics (e.g., Amoxicillin-Clavulanic Acid)

Research has compared the activity of cephalothin with other beta-lactam antibiotics. For instance, studies evaluating the susceptibility of Haemophilus influenzae have included cephalothin alongside ampicillin, cefaclor (B193732), and cefuroxime (B34974). While general agreement and interchangeable results were found among cephalothin, cefaclor, and cefuroxime by both agar dilution and disk diffusion methods, cephalothin testing tended to underestimate the activities of cefaclor or cefuroxime against these isolates. nih.govkarger.com

Against Proteus mirabilis strains producing IRT-2 beta-lactamase, which confers high-level resistance to amoxicillin (B794) and amoxicillin-clavulanate, cephalothin has been shown to remain susceptible. frontiersin.org

In some studies focusing on Escherichia coli isolates, high resistance rates were observed for both ampicillin and amoxicillin-clavulanic acid, similar to cephalothin. mdpi.com Conversely, other studies on E. coli from urinary tract infections showed low susceptibility rates for cephalothin and ampicillin, while amoxicillin-clavulanic acid demonstrated higher susceptibility. bjid.org.br

Research on Streptococcus pneumoniae has indicated that amoxicillin and amoxicillin-clavulanate have similar MICs (Minimum Inhibitory Concentrations) within ±1 log2 concentration when compared to penicillin. Among cephalosporins tested against S. pneumoniae, cephalothin was found to have good activity, with an MIC90 of 0.25 mg/l in one study. oup.comnih.gov

Studies on Streptococcus pyogenes have shown that while resistance to amoxicillin-clavulanic acid can be high (89.5% in one meta-analysis), resistance to narrow-spectrum cephalosporins including cephalothin was relatively low (18.2% for cephalothin in the same study). researchgate.net

Spectrum of Activity Against Specific Bacterial Pathogens

Cephalothin sodium demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy can vary depending on the specific pathogen and the prevalence of resistance mechanisms.

Gram-Positive Organisms (e.g., Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae)

Staphylococcus aureus: Cephalothin has shown activity against Staphylococcus aureus. In one study, 90% of S. aureus strains tested were susceptible to 8 µg/ml or less of cefaclor, and cephalothin was found to be more active than cefaclor against all strains tested. asm.org However, methicillin-resistant Staphylococcus aureus (MRSA) strains are typically resistant to cephalothin. asm.orgcapes.gov.brnih.gov Studies have shown that MRSA isolates are resistant to high concentrations of cephalothin. asm.orgnih.gov The susceptibility of S. aureus to cephalothin can be affected by factors such as incubation temperature, with resistance being more evident at 30°C compared to 35°C. capes.gov.br Some studies on S. aureus isolates have reported 100% resistance to cephalothin. mdpi.com

Streptococcus pyogenes: Streptococcus pyogenes (Group A beta-hemolytic streptococci) is generally susceptible to cephalosporins, including cephalothin. researchgate.netkarger.comnih.govcapes.gov.br Studies have reported relatively low resistance rates to cephalothin among S. pyogenes isolates. researchgate.net For example, a meta-analysis in Iran reported an 18.2% resistance rate to cephalothin for S. pyogenes. researchgate.net Another study from Taiwan in the 1990s found cephalothin to be active against S. pyogenes isolates, with an MIC90 of <0.13 mg/ml. asm.org

Streptococcus pneumoniae: Streptococcus pneumoniae isolates generally show good susceptibility to cephalothin. oup.comnih.govmicroxpress.in Studies have reported low MIC90 values for cephalothin against S. pneumoniae. oup.com Even strains with decreased penicillin susceptibility can show similar susceptibility to cephalothin, although resistance patterns can vary among strains. oup.com A U.S. surveillance study from 1996-1997 also included cephalothin in its assessment of S. pneumoniae susceptibility. nih.gov

Gram-Negative Organisms (e.g., Escherichia coli, Klebsiella, Proteus mirabilis, Neisseria meningitidis, Neisseria gonorrhoeae, Haemophilus influenzae)

Escherichia coli: The susceptibility of Escherichia coli to cephalothin can vary. Some studies have reported low susceptibility rates for cephalothin against E. coli isolates, particularly in community-acquired urinary tract infections. bjid.org.brscielo.br Resistance to cephalothin in E. coli can be associated with the presence of beta-lactamases. nih.gov Studies have indicated a decrease in susceptibility to cephalothin in E. coli over time in certain regions. oup.com Some research has found high resistance rates to cephalothin among E. coli isolates from sources like raw vegetables. jidc.org Conversely, other studies have shown high resistance (100%) to cephalothin in E. coli isolates from raw meat. mdpi.com

Klebsiella: Many strains of Klebsiella are sensitive to cephalothin, and it has been used for infections caused by this pathogen. acpjournals.org However, the rapid development of resistance to cephalothin by Klebsiella strains in vitro has been observed, leading to predictions of increasing resistance in clinical isolates. acpjournals.org Resistance in Klebsiella to beta-lactam antibiotics, including cephalothin, can be due to beta-lactamase production. nih.govasm.org Studies have investigated the in vitro activity of cephalothin against Klebsiella pneumoniae, noting the emergence of resistant strains. nih.gov Progressive exposure to sub-MIC levels of cephalothin can induce the evolution of beta-lactam resistance in Klebsiella pneumoniae without the acquisition of beta-lactamase genes, potentially involving alterations in capsule production. mdpi.com

Proteus mirabilis: Proteus mirabilis often shows low susceptibility to cephalothin. nih.govdroracle.airesearchgate.net Studies have consistently reported cephalothin among the antibiotics with the lowest susceptibility levels against P. mirabilis isolates. nih.govdroracle.ai For example, one study found resistance to cephalothin in 20% of P. mirabilis isolates, while another reported all isolates were entirely resistant (100%) in a different collection. researchgate.netresearchgate.net Despite this, some studies indicate that IRT-2-producing P. mirabilis remains susceptible to cephalothin. frontiersin.org

Neisseria meningitidis: Neisseria meningitidis is generally susceptible to cephalosporins. griffith.edu.aunih.govmdpi.comgriffith.edu.au While reduced susceptibility to penicillin G is increasingly reported, reduced susceptibility to third-generation cephalosporins remains limited. mdpi.com Studies have included cephalothin in the assessment of antimicrobial susceptibility of N. meningitidis. griffith.edu.aunih.govgriffith.edu.au Research suggests that the loss of PorB can decrease the susceptibility of N. meningitidis to cephalothin. nih.govgriffith.edu.auasm.org

Neisseria gonorrhoeae: Cephalosporins are important for the treatment of Neisseria gonorrhoeae infections. nih.govcdc.gov However, cephalothin and cefazolin were found to be less active than penicillin G against recent clinical isolates of N. gonorrhoeae in one in vitro study. karger.com The susceptibility of N. gonorrhoeae strains to cephalothin can depend on their auxotype, with prototrophic and proline-dependent strains being more resistant, contributing to a bimodal distribution of MIC values for older cephalosporins like cephalothin. nih.govkarger.com Trends in cephalosporin susceptibility among N. gonorrhoeae isolates are monitored, with some increases in elevated MICs for certain cephalosporins observed over time. nih.govcdc.gov

Haemophilus influenzae: Cephalothin has been studied for its activity against Haemophilus influenzae. nih.govkarger.comresearchgate.netpsu.edunih.gov While cephalosporins are considered alternatives for H. influenzae infections due to their activity, cephalothin testing may underestimate the activity of some other cephalosporins like cefaclor and cefuroxime. nih.govkarger.com Ampicillin-resistant H. influenzae strains producing beta-lactamase can also show increased MICs to cephalothin. psu.edu Resistance rates to cephalothin in H. influenzae have been reported in various studies. researchgate.net

Synergistic and Antagonistic Antimicrobial Combinations Research

Research has explored the potential for synergistic or antagonistic interactions when cephalothin is combined with other antimicrobial agents. For example, studies have investigated the potentiation of cephalothin activity against Klebsiella pneumoniae by clavulanic acid, a beta-lactamase inhibitor. The addition of clavulanate has been shown to cause a significant reduction in cephalothin MICs against resistant Klebsiella isolates, suggesting that the primary effect is beta-lactamase inhibition. asm.org This indicates a synergistic effect by protecting cephalothin from enzymatic degradation.

Studies on Klebsiella have also compared the in vitro effectiveness of kanamycin (B1662678) and kanamycin/cephalothin combinations. acpjournals.org

Research on Staphylococcus aureus has included investigations into combinations of methicillin/kanamycin and cephalothin/kanamycin against methicillin-resistant strains. acpjournals.org

While specific synergistic or antagonistic interactions involving cephalothin sodium with a wide range of other antibiotics are a subject of ongoing research, the potentiation by beta-lactamase inhibitors like clavulanic acid against beta-lactamase-producing bacteria is a notable area of study.

Mechanistic Toxicology and Adverse Interaction Research of Cephalothin Sodium

Molecular Mechanisms of Nephrotoxicity

Nephrotoxicity is a notable concern with certain cephalosporins, including cephalothin (B1668815). The renal lesion associated with cephalothin can manifest as acute tubular necrosis, suggesting a direct toxic effect on kidney cells. nih.gov However, some instances of cephalothin nephropathy also exhibit characteristics of hypersensitivity reactions, such as rash, eosinophilia, and interstitial nephritis. nih.gov

Renal Tubular Cell Injury Studies in Preclinical Models

Preclinical studies using animal models, such as rats, have demonstrated that cephalothin can induce renal tubular necrosis. nih.gov Lesions were consistently observed following intramuscular administration of cephalothin in rats at specific doses, with maximal severity noted within a few days post-injection. nih.gov The morphological changes observed in cephalothin-induced renal tubular necrosis in rats were found to be similar to those caused by nephrotoxic doses of cephaloridine (B1668813), another cephalosporin (B10832234) known for its renal toxicity. nih.gov These findings in rat models highlight the nephrotoxic potential of cephalothin and underscore the importance of caution, particularly with higher doses. nih.gov

Studies utilizing rabbit kidney cell lines (LLC-RK1) have also been employed to investigate the potential nephrotoxicity of cephalosporins in vitro. asm.org While some cephalosporins showed a good correlation between in vitro toxicity in these cell lines and in vivo nephrotoxicity in rabbits, cephalothin was found to be markedly toxic to kidney cells in vitro. asm.org The addition of a kidney microsomal S9 fraction, which can desacetylate cephalothin as occurs in vivo, reduced the toxicity of cephalothin in these cell cultures, suggesting a role of desacetylation in the detoxification process. asm.org Desacetylated derivatives of other cephalosporins have similarly been found to be less toxic to LLC-RK1 cells compared to their parent compounds. asm.org The rate and extent of desacetylation may therefore influence the in vivo nephrotoxic potential of acetylated cephalosporins like cephalothin. asm.org

Influence of Co-Administered Nephrotoxic Agents (e.g., Aminoglycosides, NSAIDs, Diuretics)

The co-administration of cephalothin sodium with other nephrotoxic agents can increase the risk or severity of renal damage. ncats.iodrugbank.com

NSAIDs: Nonsteroidal anti-inflammatory drugs (NSAIDs) are also known nephrotoxic agents. The use of NSAIDs in conjunction with cephalothin sodium may further elevate the risk of renal dysfunction. patsnap.com NSAIDs can contribute to nephrotoxicity through various mechanisms, including the inhibition of prostaglandin (B15479496) synthesis, which affects renal hemodynamics. researchgate.net

Diuretics: Certain diuretics, particularly loop and distal tubule diuretics, can also interact with cephalothin sodium. journals.co.za These diuretics may share renal excretory mechanisms with cephalosporins in the proximal tubule. journals.co.za This competition for excretion pathways can lead to prolonged serum half-life and increased renal concentrations of cephalosporins, potentially reaching toxic levels and aggravating renal damage. journals.co.za Co-administration of diuretics with nephrotoxic antibiotics, including cephalothin, may increase the risk of renal damage. ncats.io

Hematologic Effects: Mechanistic Investigations

Cephalothin sodium has been associated with hematologic abnormalities in rare cases, including neutropenia, thrombocytopenia, and hemolytic anemia. ncats.iopatsnap.comdrugs.com While the precise mechanisms underlying these effects are not fully elucidated for cephalothin specifically, cephalosporins in general have been reported to cause rare instances of bone-marrow depression, characterized by granulocytopenia. nih.gov Serious bleeding related to thrombocytopenia and/or platelet dysfunction has also been reported with several beta-lactam antibiotics, a class that includes cephalosporins. nih.gov A positive Coombs reaction appears frequently in patients receiving large doses of a cephalosporin, although hemolysis is not always associated with this phenomenon. nih.gov

Drug-Drug Interaction Mechanisms

Cephalothin sodium is known to interact with several other medications, primarily affecting renal excretion pathways and influencing the activity of anticoagulants. patsnap.comdrugs.com

Effects on Renal Excretion Pathways (e.g., Probenecid (B1678239) Interactions)

Cephalothin sodium is primarily excreted through the kidneys, with both active drug and its metabolites eliminated renally. patsnap.com Probenecid, a medication used to treat gout, is known to interact with cephalothin sodium by inhibiting its renal excretion. patsnap.com Probenecid achieves this by competitively inhibiting organic anion transporters (OATs) in the basolateral membrane of proximal tubular cells, which are involved in the active tubular secretion of many weak organic acids, including most cephalosporins. medicinesinformation.co.nzdrugbank.com This inhibition by probenecid leads to decreased renal clearance of cephalothin sodium, resulting in increased serum levels and an extended half-life of the antibiotic. patsnap.commedicinesinformation.co.nzphebra.com This interaction can enhance the therapeutic effects of cephalothin sodium but also increases the potential for toxicity. patsnap.com

Interference with Immune Checkpoint Inhibitors: Mechanistic Insights

The potential for cephalothin sodium to interfere with immune checkpoint inhibitors primarily centers on its role as an antibiotic and the subsequent impact on the gut microbiome. The gut microbiome is increasingly recognized as a critical modulator of the host immune system and can significantly influence the response to ICI therapy. nih.govfrontiersin.orgdovepress.comamegroups.org

Mechanistic insights into how antibiotics, including cephalosporins, might interfere with ICIs are largely linked to the disruption of the gut microbial balance, known as dysbiosis. amegroups.orgfrontiersin.orgoup.com The gut microbiome influences both innate and adaptive immunity through various mechanisms, including the activation of pattern-recognition receptors on intestinal epithelial cells and the production of metabolites like short-chain fatty acids (SCFAs). nih.govamegroups.org These microbial-derived factors can impact the differentiation and function of immune cells, such as T cells, which are central to the anti-tumor response targeted by ICIs. nih.govfrontiersin.orgdovepress.comamegroups.org

Studies have suggested that antibiotic-induced alterations in the gut microbiota can lead to a reduction in microbial diversity and changes in the abundance of specific bacterial species. amegroups.orgnih.gov Certain beneficial bacteria have been associated with a favorable response to ICIs, while dysbiosis has been linked to poor treatment outcomes and reduced survival in cancer patients receiving these therapies. amegroups.org

While direct, detailed mechanistic studies specifically on cephalothin sodium's interference with immune checkpoint inhibitors at a molecular level are limited in the provided search results, the broader impact of cephalosporins and other antibiotics on the gut microbiome and subsequent ICI efficacy provides a framework for understanding potential mechanisms. frontiersin.orgersnet.orgfrontiersin.orgoup.com The proposed mechanisms by which antibiotic-induced dysbiosis may impair ICI efficacy include the inhibition of immune cell responses and alterations in the tumor microenvironment. frontiersin.orgdovepress.comfrontiersin.org

The mechanistic link is hypothesized to involve the disruption of the delicate balance of the gut microbiota, which is essential for priming and maintaining an effective anti-tumor immune response. nih.govdovepress.comamegroups.orgfrontiersin.org Changes in microbial composition can lead to altered production of metabolites that influence immune cell function and the tumor microenvironment, potentially rendering cancer cells less susceptible to immune attack or promoting an immunosuppressive environment. frontiersin.orgdovepress.comamegroups.orgmdpi.com

While specific data tables detailing cephalothin sodium's direct mechanistic interference with immune checkpoint molecules (like PD-1, PD-L1, or CTLA-4) were not found, the available research highlights the indirect impact mediated through the gut microbiome. The following table summarizes findings related to the impact of antibiotics, including cephalosporins, on ICI outcomes, providing context for the potential interference mechanisms of cephalothin sodium.

StudyPatient CohortAntibiotic Exposure Timing (Relative to ICI)Key Finding on ICI EfficacyProposed Mechanism
Study 1 oup.comAdvanced solid tumors (n=475)Early (60 days before to 42 days after first cycle)Lower ORR, DCR, PFS, and OSModulation of intestinal microbiota
Study 2 ersnet.orgAdvanced lung cancer (n=631)Within three months before initiationLower disease control, shorter PFS and OS (especially with cephalosporins)Negative effect on response and prognosis (mechanism linked to antibiotics generally)
Study 3 frontiersin.orgGastrointestinal cancer (systematic review & meta-analysis)Not specified (general use)Negative impact on OS and PFSAntibiotic-induced dysbiosis impairing immune response
Study 4 frontiersin.orgVarious cancers (umbrella review)Before or after initiation; during useNegative impact on prognosis (mechanism includes changes in gut microbiota and inhibition of immune cell responses)Changes in gut microbiota, inhibition of immune cell responses

Further research is needed to fully elucidate the specific mechanisms by which cephalothin sodium, as a representative cephalosporin, might influence the complex interplay between the gut microbiome, the host immune system, and the efficacy of immune checkpoint inhibitors. nih.govamegroups.org Understanding these mechanisms could inform clinical strategies regarding antibiotic use in cancer patients undergoing immunotherapy.

Advanced Analytical Methodologies for Cephalothin Sodium Quantification and Characterization

Chromatographic Techniques and Method Development

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely applied for the analysis of cephalothin (B1668815) sodium due to their ability to separate and quantify the compound from potential impurities and degradation products. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is the most frequently employed method for the analysis of cephalothin sodium in various matrices. tandfonline.com Method development for cephalothin sodium using HPLC typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak characteristics. For instance, a validated HPLC method for quantifying sodium cephalothin in lyophilized powder for injectable solution utilized a Zorbax Eclipse Plus C18 column with a mobile phase of water, glacial acetic acid, and ethanol (B145695) (70:0.7:30 v/v) and detection at 237 nm. This method demonstrated linearity, selectivity, precision, accuracy, and robustness. longdom.org Another reversed-phase HPLC method for determining cefazolin (B47455) sodium (another cephalosporin) in lyophilized powder used a C18 column, a mobile phase of purified water and acetonitrile (B52724) (60:40 v/v) adjusted to pH 8 with triethylamine, and UV detection at 270 nm, with a retention time of 3.6 minutes. unesp.br

Method validation is a critical step to confirm that the developed HPLC method is suitable for its intended purpose. Validation parameters typically assessed include system suitability, linearity, selectivity, precision (repeatability and intermediate precision), accuracy, robustness, and limits of detection (LOD) and quantification (LOQ). longdom.org For the HPLC method using the water/acetic acid/ethanol mobile phase, linearity was observed in the concentration range of 20 to 100 µg/mL, with a calculated LOQ of 5.90 µg/mL and LOD of 1.95 µg/mL. longdom.org HPLC methods for cephalosporins have demonstrated excellent linearity and recoveries typically ranging from 93% to 101%. asm.org

Here is a table summarizing typical HPLC parameters for cephalosporin (B10832234) analysis, which can be adapted for cephalothin sodium:

ParameterExample Conditions for Cephalosporins (Illustrative)
ColumnC18 Reversed-Phase
Mobile PhaseMixtures of water/buffer and organic solvents (e.g., acetonitrile, methanol, ethanol)
Flow Rate0.5 - 1.0 mL/min
Detection Wavelength230 - 270 nm (UV)
Injection Volume10 - 20 µL
Column TemperatureRoom temperature or controlled (e.g., 25-40°C)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of smaller particle size columns and higher pressures. While direct applications specifically for cephalothin sodium were less prominent in the search results compared to HPLC, UPLC-MS/MS methods have been developed and validated for the analysis of other cephalosporins in various matrices, including biological fluids. nih.gov These methods often involve sample preparation steps like extraction and solid-phase extraction (SPE) clean-up before UPLC-MS/MS analysis. nih.gov The principles and advantages of UPLC can be applied to the analysis of cephalothin sodium, particularly when high throughput or increased sensitivity is required.

Gas Chromatography (GC) Considerations (as applicable in broader analytical reviews)

Gas Chromatography (GC) is generally less applicable for the direct analysis of cephalosporins like cephalothin sodium because these compounds are relatively polar and not sufficiently volatile or thermally stable without derivatization. Reviews on analytical methods for cephalosporins primarily focus on techniques like HPLC, UPLC, and spectroscopic methods, which are more suitable for these types of compounds. tandfonline.comresearchgate.net While GC is a powerful analytical technique for volatile and semi-volatile compounds, its application for cephalothin sodium would likely require complex derivatization procedures to make the compound amenable to GC analysis, which is not commonly reported in standard quality control or bioanalytical methods for cephalosporins.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques provide valuable information for the quantification, identification, and structural characterization of cephalothin sodium. acs.orgresearchgate.net

Ultraviolet (UV) Spectrophotometry for Quantification

UV spectrophotometry is a simple, fast, and cost-effective method that can be used for the quantification of cephalothin sodium, particularly in pharmaceutical formulations. sapub.orgresearchgate.net Cephalothin sodium exhibits UV absorption due to the presence of chromophoric groups in its structure, such as the beta-lactam ring and the aromatic ring. researchgate.net Quantitative analysis by UV spectrophotometry involves measuring the absorbance of a solution of cephalothin sodium at its maximum wavelength of absorption (λmax) and comparing it to a calibration curve prepared with standard solutions. For cefazolin sodium, a related cephalosporin, a validated UV spectrophotometric method used a wavelength of 270 nm and showed linearity in the range of 8 to 28 µg/mL with a high correlation coefficient. sapub.orgresearchgate.net A low-cost spectrophotometric procedure for cephalothin determination involving the formation of a complex with a maximum absorbance at 283 nm has also been investigated, showing linearity in the range of 0.0005–0.02 mg/mL. nih.gov

Here is a table summarizing typical UV spectrophotometry parameters for cephalosporin analysis:

ParameterExample Conditions for Cephalosporins (Illustrative)
Detection Wavelength230 - 283 nm (λmax varies depending on the specific cephalosporin and method)
SolventAqueous or suitable solvent where the compound is soluble and shows UV absorption
Linearity RangeVaries depending on the compound and method sensitivity

Infrared (IR) Spectroscopy for Structural Analysis and Quality Control

Infrared (IR) spectroscopy is a valuable technique for the structural analysis and identification of cephalothin sodium. researchgate.netarcjournals.org IR spectroscopy provides a unique spectral fingerprint based on the vibrational modes of the molecule's functional groups. arcjournals.orgsapub.org This fingerprint can be used to confirm the identity of cephalothin sodium by comparing the spectrum of a sample to that of a reference standard. researchgate.net

IR spectroscopy can also be applied in quality control for the assessment of drug authenticity and detection of impurities, although quantification can sometimes be challenging compared to chromatographic methods. arcjournals.org However, quantitative IR methods have been developed for other compounds, including the quantitative determination of cefuroxime (B34974) sodium in powder for injection by measuring the absorbance of a carbonyl band in the IR spectrum. sapub.orgsapub.org A spectrophotometric method by infrared has been proposed for the quantitation of cephalothin sodium in lyophilized powder, focusing on the region between 1600 and 1500 cm-1, corresponding to a carbonyl group. researchgate.netaustinpublishinggroup.com This method was validated and showed linearity, selectivity, accuracy, and robustness. researchgate.netaustinpublishinggroup.com The use of IR spectroscopy for quality control offers advantages such as being a rapid technique that requires minimal sample preparation and does not use organic solvents, aligning with green analytical chemistry principles. sapub.orgaustinpublishinggroup.com

Here is a table illustrating key IR absorption regions relevant to cephalosporins:

Functional GroupTypical IR Absorption Region (cm⁻¹)
β-Lactam C=O~1750-1780
Amide C=O~1650-1690
Carboxylic Acid C=O~1700-1725 (can vary)
C=C (aromatic)~1500-1600

Spectrofluorimetry Applications

While not having native fluorescence, cephalosporins, including potentially cephalothin sodium, can be analyzed using spectrofluorimetry through derivatization reactions that yield fluorescent products. For instance, a kinetic spectrofluorimetric method has been developed for several cephalosporins based on their degradation under alkaline conditions, producing fluorescent compounds. nih.gov Another approach involves derivatization with a fluorigenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with nucleophiles to form fluorescent derivatives. ekb.eg This method has been applied to cefoxitin (B1668866) sodium, another cephalosporin, which also lacks native fluorescence. ekb.eg The resulting fluorescent product from the reaction with NBD-Cl exhibits maximum fluorescence intensity at a specific emission wavelength after excitation. ekb.eg Optimization of parameters such as reagent concentration is necessary to achieve the highest fluorescence intensity. ekb.eg

Mass Spectrometry (MS) Integration in Analytical Research

Mass spectrometry, often coupled with chromatographic techniques, plays a significant role in the analysis of cephalothin sodium, particularly for impurity profiling and characterization. A two-dimensional liquid chromatography-quadrupole time-of-flight mass spectrometry (2D-LC-QTOF MS) method has been developed to profile the impurities of cefalotin sodium. nih.gov This method utilizes gradient elution with specific mobile phases and columns, with detection at a defined wavelength. nih.gov Mass spectrometry in positive ion mode is used to determine the molecular formulas of impurities based on their exact masses and isotope distributions. nih.gov The structures of impurities can then be determined from the protonated molecular ions and knowledge of the manufacturing process of cefalotin sodium. nih.gov This approach has led to the characterization of several impurities, including previously unknown ones. nih.gov UHPLC-MS/MS is also employed for the analysis of other cephalosporins, demonstrating the utility of mass spectrometry in ensuring the quality and regulating the contamination of beta-lactam antibiotics. mdpi.com

Electrochemical Methods

Electrochemical methods offer sensitive and reliable approaches for the determination of cephalothin sodium. These techniques often involve studying the electrochemical behavior of the drug at an electrode surface. researchgate.netnih.gov

Potentiometry and Titration Procedures

Potentiometry, particularly through potentiometric titration, is a method used for the assessment of cephalothin sodium. A potentiometric technique has been developed based on the titration of cephalothin with a standard solution of sodium hydroxide (B78521) (NaOH) in an aqueous medium. acs.orgnih.gov This method utilizes a combined glass pH electrode to monitor the reaction. acs.orgnih.gov The equivalence point of the titration curves can be identified using methods like a Gran plot. acs.org This potentiometric technique has been applied to assess cephalothin in pure solutions and biological samples such as urine and serum, yielding suitable results with good recovery rates. nih.govresearchgate.net The method has shown linear concentration ranges and acceptable detection and quantitative limits. nih.govresearchgate.net

Differential Pulse Polarography and Stripping Voltammetry

Differential pulse polarography and stripping voltammetry are electrochemical techniques that have been applied to the analysis of cephalothin. Stripping voltammetry, specifically adsorptive stripping voltammetry (AdSV), is a sensitive method for determining cephalothin. researchgate.netnih.gov This technique relies on the adsorptive accumulation of the drug at an electrode, followed by a negative sweep that produces a cathodic peak at a characteristic potential. researchgate.netnih.gov Various experimental parameters, such as supporting electrolyte, pH, accumulation time and potential, and scan rate, are optimized to achieve high sensitivity. researchgate.netnih.gov The monitored adsorptive current is directly proportional to the concentration of cephalothin, showing a linear response over a specific concentration range with a good correlation coefficient and a low detection limit. nih.gov This AdSV procedure has demonstrated good reproducibility and has been successfully applied to the determination of cephalothin in pharmaceutical preparations and biological fluids like serum and urine. nih.gov Differential pulse polarography has also been used to study the electrochemical behavior of other cephalosporins. nih.gov

Capillary Electrophoresis Techniques (e.g., Micellar Electrokinetic Capillary Chromatography)

Capillary electrophoresis (CE) techniques, including micellar electrokinetic capillary chromatography (MEKC), are valuable for the separation and analysis of cephalothin sodium, particularly in complex mixtures and pharmaceutical formulations. CE offers advantages such as high efficiency and rapid separation of closely related compounds. amazonaws.com MEKC is a mode of CE that utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer above its critical micelle concentration to create a pseudostationary phase. nih.govpsu.edu This allows for the separation of both neutral and ionic compounds based on their partitioning between the aqueous phase and the micelles. nih.govnih.gov MEKC with UV detection has been successfully applied to resolve mixtures of several cephalosporins, including cephalothin. nih.gov The presence of SDS in the buffer enhances the separation resolution. researchgate.net CE methods, including those using imidazole-containing electrolytes, have been used to quantify counterions like sodium in acidic drugs, including sodium cephalothin, with acceptable precision and sensitivity. amazonaws.com An intercompany collaboration using a formic acid-imidazole electrolyte confirmed the accuracy of quantifying sodium content in sodium cephalothin by CE. amazonaws.com

Microbiological Assays for Potency Determination

Microbiological assays are traditionally used for determining the potency of antibiotics like cephalothin sodium. These assays are based on the ability of the antibiotic to inhibit the growth of susceptible microorganisms. While agar (B569324) diffusion bioassays are a common type of microbiological assay, they can be time-consuming. tandfonline.com Turbidimetric growth methods, which measure the inhibition of microbial growth in a broth, have emerged as more rapid alternatives in recent years. tandfonline.com Despite being non-specific and time-consuming compared to some chromatographic methods, microbiological assays can provide suitable repeatability for the determination of cephalosporins. psu.edu The Brazilian Pharmacopoeia, for instance, describes a microbiological assay using a specific strain of Staphylococcus aureus as the test organism following the cylinder-plate method for the analysis of certain cephalosporins. psu.edu

Preclinical and in Vitro Research Applications of Cephalothin Sodium

Models for Studying Liposome-Encapsulated Antibiotics for Enhanced Delivery

Liposomes, which are spherical vesicles with lipid bilayers enclosing an aqueous core, have been explored as drug delivery systems to enhance the delivery of therapeutic agents. researchgate.netxiahepublishing.com Research has utilized liposome-encapsulated cephalothin (B1668815) to study mechanisms for improved antibiotic delivery. sigmaaldrich.comsigmaaldrich.com Studies have shown that liposome-encapsulated cephalothin can enhance the intraphagocytic killing of bacteria like Salmonella typhimurium in infected macrophages compared to free cephalothin. researchgate.net This suggests that liposomal encapsulation can improve the elimination of facultative intracellular bacteria from their intracellular locations. researchgate.net The development of multilamellar liposomes composed of lipids such as phosphatidylcholine, cholesterol, and phosphatidylserine (B164497) has been reported for entrapping aqueous solutions of cephalothin. sigmaaldrich.com Factors like lipid composition and drug-to-lipid ratios can influence the encapsulation efficiency and release properties of liposomes. mdpi.com

Research on Co-opting Beta-Lactamases in Gram-Negative Bacteria

Beta-lactamases are enzymes produced by bacteria that can hydrolyze the beta-lactam ring of antibiotics like cephalosporins, leading to resistance. toku-e.com Research involving cephalothin sodium includes strategies for potentially "co-opting" these beta-lactamases in Gram-negative bacteria. sigmaaldrich.comsigmaaldrich.com While beta-lactamase production is a common mechanism of resistance to cephalosporins, including cephalothin sodium, some research explores the interaction of beta-lactamases with various beta-lactam compounds. toku-e.comnih.gov This research aims to understand how these enzymes interact with antibiotics and potentially develop strategies to overcome or utilize this interaction. nih.gov Studies have examined the activity of cephalothin against beta-lactamase-positive and -negative strains of pathogens, observing decreased activity against strains expressing beta-lactamases. researchgate.net

Immunological Studies Related to Antibiotic Mechanisms and Host Response

Cephalothin has been used in immunological studies related to antibiotic mechanisms and the host response. sigmaaldrich.comsigmaaldrich.com Research has investigated the immune response to cephalothin in humans, including immunohematologic reactions. nih.gov While the search results provide limited specific details on the nature of these immunological studies in a preclinical context beyond immunohematologic reactions, the general area involves understanding how the antibiotic interacts with the immune system and influences host defenses. nih.govfrontiersin.org Studies on immunotoxicity in antibiotics, including beta-lactams, explore how these agents might interact with the immune system, potentially leading to immune-mediated responses. ljmu.ac.uk The concept of host-directed therapy, which involves boosting innate immunity to combat infections, is an area where the interaction between antibiotics and the host immune system is relevant. frontiersin.orgfrontiersin.org

Development of Sustained Delivery Systems (e.g., Aquasomes) and Their Efficacy

Sustained delivery systems are being developed to improve the efficacy of antibiotics by providing a controlled release of the drug. Aquasomes, which are nanocarriers with a ceramic core coated with a polyhydroxy compound, have been investigated as a sustained delivery system for cephalothin. researchgate.netresearchgate.netinnovareacademics.in Studies have focused on formulating and characterizing cephalothin-loaded aquasomes for potential topical application, particularly for skin and soft tissue infections. researchgate.netnih.govnih.gov

Research Findings on Cephalothin-Loaded Aquasomes:

ParameterFindingSource
Entrapment Efficiency35% researchgate.netresearchgate.netnih.gov
Controlled Release60.72% release over approximately 10 hours researchgate.netresearchgate.netnih.gov
Release KineticsBest fit by the Higuchi model (diffusion-controlled mechanism) researchgate.netresearchgate.netnih.gov
Antibacterial ActivitySignificant efficacy against Staphylococcus aureus and Escherichia coli researchgate.netresearchgate.netnih.gov
Comparison to Pure DrugProduced larger zones of inhibition compared to pure cephalothin researchgate.netresearchgate.netnih.gov
Physical StabilityGood stability over a three-month period researchgate.netnih.gov

These findings suggest that cephalothin-loaded aquasomes exhibit controlled drug release and enhanced antibacterial activity in vitro, indicating potential for sustained topical treatment. researchgate.netnih.govnih.gov

In Vitro Cytotoxicity and Cell Culture Models (e.g., Human Epidermal Keratinocytes) for Safety Assessment

In vitro cytotoxicity testing using cell culture models, such as human epidermal keratinocytes, is employed for safety assessment of various substances, including ophthalmic solutions and antimicrobial agents. toku-e.comnih.govuc.edu While the direct cytotoxicity of cephalothin sodium on human epidermal keratinocytes is mentioned in the context of estimating non-ocular irritation, specific data on cephalothin sodium's cytotoxicity in this model from the searches is limited to its use in a study evaluating ophthalmic solutions. toku-e.com Other studies have evaluated the cytotoxicity of different antibiotics and antiseptics on human fibroblasts and keratinocytes to determine non-cytotoxic concentrations. nih.govresearchgate.netresearchgate.net These studies highlight the importance of assessing the impact of antimicrobial agents on skin cell viability and function in vitro. nih.govresearchgate.net

Use in Microbial Susceptibility Testing and Isolation Media Development

Cephalothin sodium is commonly used in in vitro microbiological antimicrobial susceptibility tests (AST) to determine the effectiveness of the antibiotic against bacterial isolates. toku-e.comhimedialabs.com These tests are crucial for guiding antibiotic selection in clinical settings. toku-e.comhimedialabs.com AST methods, such as disk diffusion and dilution procedures, are performed under standardized conditions to ensure reproducible results. himedialabs.comnih.org.pk

Cephalothin can also be used as a selective agent in the development of various isolation media, such as Columbia Blood Agar (B569324) with Campylobacter selective supplement. toku-e.com This application allows for the selective growth and isolation of specific microorganisms from mixed samples.

In the context of veterinary medicine, cephalothin has historically been used as a class representative for susceptibility testing of other first-generation cephalosporins, although recent research suggests that using cephalexin (B21000) as a direct test might be more appropriate due to discrepancies in MIC values and error rates. nih.gov

Microbiological susceptibility testing involves determining the minimum inhibitory concentrations (MICs) of antibiotics against different bacterial strains. toku-e.comncats.io Representative MIC values for cephalothin sodium against organisms like Escherichia coli and Staphylococcus aureus have been reported. toku-e.com

Representative MIC Values for Cephalothin Sodium:

MicroorganismMIC Range (µg/mL)Source
Escherichia coli0.78 - >128 toku-e.com
Staphylococcus aureus0.25 - >23.9 toku-e.com

These values demonstrate the variability in susceptibility among different strains.

Cephalothin sodium's application in microbial susceptibility testing and media development underscores its continued relevance as a reference compound in microbiology research.

Q & A

Basic Research Questions

Q. What are the standard HPLC parameters for quantifying cephalothin sodium in pharmaceutical formulations, and how are they optimized?

  • Methodological Answer : A validated HPLC method for cephalothin sodium uses a Zorbax Eclipse Plus C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of ethanol and water containing 0.7% glacial acetic acid (30:70 v/v). The flow rate is 1.0 mL/min, detection wavelength is 237 nm, and retention time is ~4.2 minutes. Optimization involves testing ethanol proportions, acid concentration, and column pressure to ensure peak symmetry and resolution .

Q. How can researchers assess the stability of cephalothin sodium under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Forced degradation studies are performed by exposing cephalothin sodium to acidic (0.1 M HCl), alkaline (0.01 M NaOH), oxidative (0.3% H₂O₂), and photolytic (UVC light) conditions. Degradation is monitored via HPLC to quantify remaining active drug and identify interfering degradation products. Stability is confirmed if degradation does not exceed 10% under stress conditions .

Q. What experimental protocols are used to determine cephalothin sodium’s antimicrobial activity against Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays are conducted using serial dilutions of cephalothin sodium in bacterial cultures (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). MIC values (e.g., 0.12 µg/mL for staphylococci, 64 µg/mL for E. coli) are determined via colony-forming unit (CFU) counts after 24-hour incubation .

Q. What are the critical steps in preparing cephalothin sodium samples for analytical quantification?

  • Methodological Answer : Lyophilized powder samples are dissolved in ultrapure water to create stock solutions (e.g., 200 µg/mL). Solutions are filtered through 0.45 µm membranes to remove particulates. For accuracy, sodium bicarbonate (excipient) is spiked into placebo solutions to simulate matrix effects during validation .

Q. How do researchers address variability in MIC values across different bacterial strains?

  • Methodological Answer : Variability is minimized by standardizing inoculum size (e.g., 1–5 × 10⁵ CFU/mL), using CLSI-recommended growth media (e.g., Mueller-Hinton broth), and validating results with reference strains. Statistical analysis (e.g., ANOVA) identifies significant differences between strains .

Advanced Research Questions

Q. How can researchers validate an HPLC method for cephalothin sodium to meet ICH Q2(R1) guidelines?

  • Methodological Answer : Validation requires testing:

  • Linearity (20–100 µg/mL, R² > 0.99).
  • Precision (intraday RSD ≤ 2%, interday RSD ≤ 5%).
  • Accuracy (spiked recovery 95–105%).
  • Robustness (variations in mobile phase ratio, flow rate, wavelength).
  • LOD/LOQ (1.95 µg/mL and 5.90 µg/mL, respectively) via standard deviation of intercept .

Q. What strategies resolve contradictions in MIC data between cephalothin sodium and other first-generation cephalosporins?

  • Methodological Answer : Contradictions are analyzed by comparing experimental conditions (e.g., bacterial strain sources, incubation time). For example, cephalothin’s lower efficacy against E. coli (MIC₉₀ = 64 µg/mL) versus cefazolin may stem from β-lactamase stability differences. Confirmatory tests include β-lactamase inhibition assays and genomic analysis of resistance markers .

Q. How do degradation products of cephalothin sodium interfere with analytical quantification, and how are these interferences mitigated?

  • Methodological Answer : Degradation products (e.g., from acidic hydrolysis) may co-elute with cephalothin under suboptimal HPLC conditions. Mitigation involves:

  • Selectivity testing : Forced degradation studies confirm baseline separation of peaks.
  • Wavelength optimization : Using 237 nm minimizes interference from degradation byproducts .

Q. What methodologies enhance the sensitivity of cephalothin sodium detection in low-concentration biological matrices?

  • Methodological Answer : Pre-concentration techniques like solid-phase extraction (SPE) or protein precipitation with acetonitrile improve sensitivity. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity and lowers LOQ to ng/mL levels, validated via matrix-matched calibration curves .

Q. How can researchers optimize forced degradation studies to predict cephalothin sodium’s shelf-life under real-world storage conditions?

  • Methodological Answer : Accelerated stability testing at elevated temperatures (40–60°C) and humidity (75% RH) simulates long-term storage. Degradation kinetics (Arrhenius equation) predict shelf-life, while HPLC monitors potency loss. Real-time studies at 25°C/60% RH validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.